molecular formula C25H29NO6 B4146565 4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid

4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid

Cat. No.: B4146565
M. Wt: 439.5 g/mol
InChI Key: TXDSQGRHDNEJHF-UHFFFAOYSA-N
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Description

4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a methoxyphenoxy group, and a butynyl group attached to a piperidine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized through the hydrogenation of pyridine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction involving 2-methoxyphenol and an appropriate alkylating agent.

    Incorporation of the Butynyl Group: The butynyl group is introduced via a Sonogashira coupling reaction between an alkyne and an aryl halide.

    Formation of the Oxalate Salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts such as palladium or copper to enhance reaction efficiency.

    Purification Techniques: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methoxyphenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of new piperidine derivatives with different functional groups

Scientific Research Applications

4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine: A simpler analogue with similar structural features but lacking the methoxyphenoxy and butynyl groups.

    4-(2-methoxyphenoxy)piperidine: Contains the methoxyphenoxy group but lacks the benzyl and butynyl groups.

    1-benzyl-4-(2-butyn-1-yl)piperidine: Contains the benzyl and butynyl groups but lacks the methoxyphenoxy group.

Uniqueness

4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

4-benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2.C2H2O4/c1-25-22-11-5-6-12-23(22)26-18-8-7-15-24-16-13-21(14-17-24)19-20-9-3-2-4-10-20;3-1(4)2(5)6/h2-6,9-12,21H,13-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDSQGRHDNEJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCN2CCC(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid
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4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid
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4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid
Reactant of Route 4
4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid
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4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid
Reactant of Route 6
4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid

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